![molecular formula C18H18N4O2S B11630701 (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11630701.png)

(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-1-Acetyl-5-{[2-(Dimethylamino)-7-methylchinolin-3-yl]methyliden}-2-sulfanylidenimidazolidin-4-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-1-Acetyl-5-{[2-(Dimethylamino)-7-methylchinolin-3-yl]methyliden}-2-sulfanylidenimidazolidin-4-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Chinolinderivats, gefolgt von der Einführung der Dimethylaminogruppe. Die letzten Schritte beinhalten die Bildung des Imidazolidinonrings und die Acetylierung der Verbindung. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, sind entscheidend für die erfolgreiche Synthese dieser Verbindung.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Flussreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

(5Z)-1-Acetyl-5-{[2-(Dimethylamino)-7-methylchinolin-3-yl]methyliden}-2-sulfanylidenimidazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können den Imidazolidinonring in andere funktionelle Gruppen umwandeln.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl sind entscheidend, um die gewünschten Umwandlungen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Sulfoxiden oder Sulfonen führen, während die Reduktion verschiedene Imidazolidinonderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

(5Z)-1-Acetyl-5-{[2-(Dimethylamino)-7-methylchinolin-3-yl]methyliden}-2-sulfanylidenimidazolidin-4-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Die Verbindung könnte Potenzial als biochemische Sonde oder als Werkzeug zur Untersuchung biologischer Prozesse haben.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.

Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien oder als Katalysator in industriellen Prozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-1-Acetyl-5-{[2-(Dimethylamino)-7-methylchinolin-3-yl]methyliden}-2-sulfanylidenimidazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen könnten Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und molekularen Zielstrukturen sind Gegenstand laufender Forschung.

Analyse Chemischer Reaktionen

Types of Reactions

(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imidazolidinone ring to other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different imidazolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of (5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

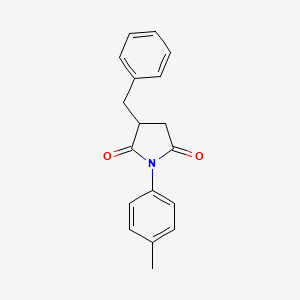

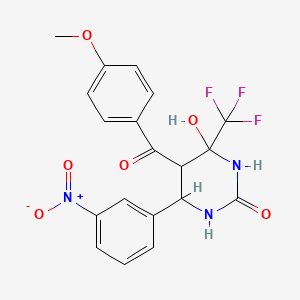

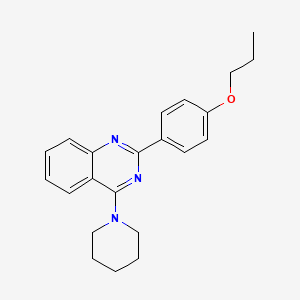

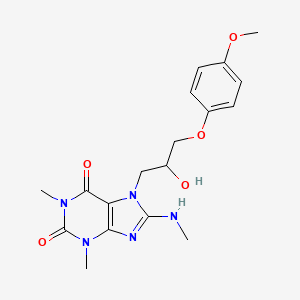

Ähnliche Verbindungen umfassen andere Chinolinderivate und Imidazolidinon-basierte Moleküle. Beispiele sind:

- Chinolin-3-carbonsäurederivate

- Imidazolidin-2-on-Derivate

Einzigartigkeit

Was (5Z)-1-Acetyl-5-{[2-(Dimethylamino)-7-methylchinolin-3-yl]methyliden}-2-sulfanylidenimidazolidin-4-on auszeichnet, ist seine einzigartige Kombination funktioneller Gruppen, die spezifische chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C18H18N4O2S |

|---|---|

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(5Z)-1-acetyl-5-[[2-(dimethylamino)-7-methylquinolin-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C18H18N4O2S/c1-10-5-6-12-8-13(16(21(3)4)19-14(12)7-10)9-15-17(24)20-18(25)22(15)11(2)23/h5-9H,1-4H3,(H,20,24,25)/b15-9- |

InChI-Schlüssel |

RMGUPSBGOQRNHN-DHDCSXOGSA-N |

Isomerische SMILES |

CC1=CC2=NC(=C(C=C2C=C1)/C=C\3/C(=O)NC(=S)N3C(=O)C)N(C)C |

Kanonische SMILES |

CC1=CC2=NC(=C(C=C2C=C1)C=C3C(=O)NC(=S)N3C(=O)C)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B11630647.png)

![(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11630658.png)

![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11630660.png)

![2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11630668.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11630684.png)

![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11630697.png)

![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11630709.png)

![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630710.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11630711.png)

![3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630715.png)